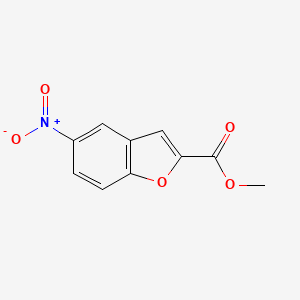

Methyl 5-nitrobenzofuran-2-carboxylate

Description

BenchChem offers high-quality Methyl 5-nitrobenzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-nitrobenzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFPOZLVAJOEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478583 | |

| Record name | methyl 5-nitrobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104862-11-5 | |

| Record name | methyl 5-nitrobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"spectroscopic data (NMR, IR, MS) of Methyl 5-nitrobenzofuran-2-carboxylate"

Technical Whitepaper: Spectroscopic Elucidation of Methyl 5-nitrobenzofuran-2-carboxylate

Executive Summary

Methyl 5-nitrobenzofuran-2-carboxylate (CAS: 104862-11-5) represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents.[1] Its fused heterocyclic core—comprising a benzene ring fused to a furan ring—exhibits unique electronic properties due to the push-pull system created by the electron-withdrawing nitro group at position C5 and the ester moiety at position C2.[1]

This technical guide provides a rigorous breakdown of the spectroscopic signature of this molecule.[1] Unlike standard data sheets, this document focuses on the causality of the signals—explaining why specific shifts and fragmentation patterns occur—to aid researchers in structural validation and impurity profiling.[1]

Structural Analysis & Synthesis Context

To interpret spectroscopic data accurately, one must understand the molecule's origin and electronic environment.[1] The synthesis typically involves the Rap-Stoermer condensation or similar cyclization of 2-hydroxy-5-nitrobenzaldehyde with methyl chloroacetate (or bromoacetate) under basic conditions.[1]

Implication for Spectroscopy:

-

Impurity Alert: The presence of unreacted aldehyde results in a distinctive aldehyde proton signal (~10 ppm) and O-H stretch (~3200-3400 cm⁻¹), which must be absent in the pure product.[1]

-

Electronic Environment: The nitro group (

) at C5 strongly deshields the ortho-protons (H4 and H6), pushing their NMR signals downfield.[1] The ester at C2 locks the conjugation, affecting the chemical shift of the furan proton (H3).[1]

Figure 1: Synthesis & Structural Logic

Caption: Synthesis pathway via Rap-Stoermer condensation, highlighting the origin of potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the definitive fingerprint for this molecule.[1] The data below assumes a solvent of DMSO-d₆ due to the poor solubility of nitro-fused aromatics in chloroform (

H NMR Assignment Strategy

The benzofuran ring system numbering places the oxygen at position 1, the carboxylate at position 2, and the nitro group at position 5.[1]

| Position | Type | Multiplicity | Chemical Shift ( | Coupling ( | Diagnostic Logic |

| H-4 | Aromatic | Doublet (d) | 8.65 – 8.75 | Most Deshielded. Located ortho to the | |

| H-6 | Aromatic | Doublet of Doublets (dd) | 8.30 – 8.38 | Ortho to Nitro. Deshielded by | |

| H-7 | Aromatic | Doublet (d) | 7.90 – 8.00 | Least Deshielded Aromatic. Meta to the nitro group.[1] Shows only strong ortho-coupling.[1] | |

| H-3 | Furan | Singlet (s) | 7.80 – 7.85 | - | Diagnostic Singlet. The furan ring proton.[1] Often appears as a sharp singlet or very fine doublet (long range).[1] |

| -OCH₃ | Ester | Singlet (s) | 3.90 – 3.95 | - | Methoxy Group. Classic methyl ester region.[1] Integration must be 3H.[1] |

Protocol for Validation:

-

Solvent Choice: Use DMSO-d₆.[2] In

, shifts may move upfield by ~0.1-0.2 ppm, but solubility may be incomplete, leading to broadened peaks.[1] -

Coupling Check: Verify the

value of H-6.[1] It must show a large coupling (~9Hz) and a small coupling (~2Hz).[1] If it appears as a triplet, the assignment is incorrect.

C NMR Key Signals

-

Carbonyl (C=O): ~158-159 ppm.[1]

-

C-5 (C-NO₂): ~144 ppm (Deshielded ipso carbon).[1]

-

C-2 (Furan): ~147-148 ppm.[1]

-

Methoxy (-OCH₃): ~52-53 ppm.[1]

Infrared (IR) Spectroscopy

IR is used primarily for functional group validation.[1] The spectrum should be acquired using ATR (Attenuated Total Reflectance) on the solid powder.[1]

| Functional Group | Wavenumber ( | Intensity | Notes |

| C=O (Ester) | 1720 – 1740 | Strong | Diagnostic carbonyl stretch.[1] Sharp and intense. |

| NO₂ (Asymmetric) | 1520 – 1540 | Strong | Characteristic nitro band.[1] |

| NO₂ (Symmetric) | 1340 – 1360 | Medium | Paired with the 1530 band; confirms nitro presence.[1] |

| C=C (Aromatic) | 1600, 1475 | Medium | Benzofuran skeletal vibrations.[1] |

| C-O (Ester) | 1200 – 1250 | Strong | "Fingerprint" region stretch.[1] |

Quality Control Check: Absence of a broad band at 3200-3500

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry (EI or ESI) confirms the molecular weight and provides structural evidence through fragmentation.[1]

Fragmentation Pathway (EI - 70eV)

The molecule typically follows a "loss of alkoxy" followed by "loss of carbonyl" pathway, characteristic of aromatic esters.[1]

-

Molecular Ion (

): m/z 221 (Base peak or high intensity).[1] -

Loss of Methoxy (

): m/z 190 . Cleavage of the ester bond.[1][5] -

Loss of Carbonyl (

): m/z 162 .[1] Ring contraction or loss of the carbonyl from the ester functionality.[1] -

Loss of Nitro (

): m/z 175 (from parent) or 144 (from the 190 fragment).[1]

Figure 2: MS Fragmentation Logic

Caption: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.[1]

Experimental Protocol for Data Acquisition

To ensure reproducibility (Trustworthiness), follow this standardized workflow:

Sample Preparation:

-

Solvent: Dissolve 10 mg of Methyl 5-nitrobenzofuran-2-carboxylate in 0.6 mL of DMSO-d₆ (99.9% D).

-

Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity is observed.[1]

Instrument Parameters (

-

Frequency: 400 MHz or higher recommended for resolving the H-4/H-6 meta-coupling.[1]

-

Scans: 16 scans (sufficient for 10mg sample).[1]

-

Pulse Delay (D1): Set to

3.0 seconds.-

Reasoning: Aromatic protons adjacent to electron-withdrawing groups (nitro) can have longer relaxation times (

).[1] A short D1 results in integration errors (underestimating the aromatic protons vs. the methyl singlet).

-

References

-

Synthesis & General Characterization: Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).[1] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013.[1]

-

Spectroscopic Analogues (Ethyl Ester Data): Sigma-Aldrich.[1] (n.d.). Ethyl 5-nitrobenzofuran-2-carboxylate Product Specification & Spectra. [1]

-

NMR Prediction & Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][6] (Standard reference for calculating aromatic shifts based on Nitro/Ester substituent constants).

-

Mass Spectrometry of Nitro-Aromatics: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on fragmentation patterns of nitro and ester compounds).

Sources

The Pharmacophore of Hypoxia: A Technical Guide to Nitrobenzofuran Derivatives

Executive Summary

This technical guide analyzes the biological activity, mechanism of action (MOA), and synthetic utility of nitrobenzofuran derivatives. Unlike simple furan therapeutics (e.g., nitrofurantoin), the fused benzene ring in nitrobenzofurans provides a lipophilic scaffold that enhances membrane permeability and allows for specific hydrophobic pocket interactions in targets such as N-myristoyltransferase (NMT) and tubulin .

Crucially, the nitro group on the benzofuran core functions not merely as a substituent but as a bioreductive warhead . In hypoxic environments (solid tumors or granulomas), this moiety is enzymatically reduced to reactive intermediates, conferring selectivity that is a cornerstone of modern prodrug design.

Part 1: Structural Basis & Structure-Activity Relationship (SAR)

The biological efficacy of nitrobenzofurans is dictated by the electronic environment of the furan ring and the positioning of the nitro group.

The Nitro Group as a Bioreductive Switch

In normoxic tissues, the nitro group is stable. However, in hypoxic conditions (common in solid tumors and Mycobacterium tuberculosis granulomas), nitrobenzofurans undergo enzymatic reduction by type I/II nitroreductases.

-

Mechanism:

. -

Toxicity/Activity: The hydroxylamine intermediate is highly electrophilic, capable of alkylating DNA or inhibiting essential enzymes via covalent modification.

SAR Critical Points

-

C-5 vs. C-7 Substitution: The 5-nitrobenzofuran isomers generally exhibit higher antimicrobial potency due to optimal electronic resonance with the C-2 position.

-

C-2 Functionalization: Introduction of hydrazide or chalcone moieties at C-2 significantly shifts activity from antimicrobial to antiproliferative (anticancer) by enabling tubulin binding.

Part 2: Therapeutic Mechanisms

Antitubercular Activity: The NarL & InhA Axis

Nitrobenzofuran derivatives have emerged as potent agents against Mycobacterium tuberculosis (MTB), particularly targeting latent phase survival.

-

Target 1: NarL Inhibition: Latent MTB relies on nitrate respiration. 5-nitrobenzofuran derivatives have been shown to dock into the active site of NarL (Nitrate/nitrite response regulator), disrupting the signal transduction required for anaerobic survival [1].

-

Target 2: InhA/Pks13: Similar to isoniazid, certain benzofuran derivatives interfere with mycolic acid synthesis, compromising the mycobacterial cell wall.

Anticancer Activity: Dual-Mode Action

-

Tubulin Polymerization Inhibition: Benzofuran-chalcone hybrids bind to the colchicine site of tubulin. This prevents microtubule assembly, arresting cells in the G2/M phase and triggering apoptosis [2].[1]

-

Hypoxia-Selective Cytotoxicity: The 5-nitrobenzofuran core acts as a prodrug. In hypoxic tumor cores, one-electron reduction generates a nitro-radical anion. This radical induces oxidative stress and DNA strand breaks, selectively killing cancer cells while sparing normoxic healthy tissue [3].

Antifungal Activity: N-Myristoyltransferase (NMT)

Benzofuran derivatives inhibit NMT, an enzyme essential for the post-translational modification of proteins in fungi like C. albicans.[2] Inhibition prevents the membrane localization of signaling proteins, leading to fungal cell death [4].

Part 3: Visualization of Mechanisms

Diagram 1: Bioreductive Activation Pathway

This diagram illustrates the conversion of the nitrobenzofuran prodrug into its active DNA-damaging form under hypoxic conditions.

Caption: Figure 1. Bioreductive activation mechanism of nitrobenzofurans in hypoxic environments leading to cytotoxicity.

Part 4: Experimental Protocols

Synthesis: Rap-Stoermer Condensation for 2-Acyl-5-Nitrobenzofurans

This protocol is the industry standard for generating the benzofuran scaffold from salicylaldehydes.

Reagents:

-

5-Nitrosalicylaldehyde (1.0 eq)

-

-Bromoacetophenone (1.0 eq) (or relevant

-

Potassium Carbonate (

, 2.0 eq) -

Acetonitrile (ACN) or DMF (Anhydrous)

Protocol:

-

Preparation: Dissolve 5-nitrosalicylaldehyde in anhydrous ACN in a round-bottom flask.

-

Base Addition: Add

and stir at room temperature for 30 minutes to generate the phenoxide anion. Critical: Ensure anhydrous conditions to prevent side reactions. -

Alkylation/Cyclization: Add

-bromoacetophenone dropwise. -

Reflux: Heat the mixture to reflux (

for ACN) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). -

Workup: Cool to RT, filter off inorganic salts, and evaporate the solvent.

-

Purification: Recrystallize from ethanol. Yields typically range from 70–85%.

Biological Assay: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

This colorimetric assay is preferred for high-throughput screening of nitrobenzofurans against M. tuberculosis H37Rv.

Materials:

-

Middlebrook 7H9 broth (supplemented with OADC).

-

Resazurin sodium salt powder.

-

96-well plate.

Workflow:

-

Inoculum Prep: Adjust MTB culture to

CFU/mL. -

Compound Dilution: Prepare serial two-fold dilutions of the nitrobenzofuran derivative in DMSO (Final conc. range: 0.1 – 100

). -

Incubation: Add

of inoculum to each well containing drug. Incubate at -

Development: Add

of 0.02% resazurin solution. Incubate for an additional 24 hours. -

Readout:

-

Blue: No growth (Inhibition).

-

Pink: Bacterial growth (Resazurin reduced to resorufin).

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.

-

Diagram 2: Synthetic Workflow (Rap-Stoermer)

Caption: Figure 2. Step-by-step Rap-Stoermer condensation protocol for synthesizing the nitrobenzofuran core.

Part 5: Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Nitrobenzofuran Derivatives

| Derivative Class | Substitution (R) | Target Organism/Cell | IC50 / MIC | Mechanism | Ref |

| 5-Nitrobenzofuran | 2-Carboxylate ethyl ester | M. tuberculosis | 6.25 | NarL Inhibition | [1] |

| Benzofuran-Chalcone | 3-Nitrophenyl (linked) | HCT-116 (Colon Cancer) | 1.71 | Apoptosis (DR-4) | [2] |

| 5-Nitrobenzofuran | 2-Ketoxime (Methoxy-phenyl) | Candida albicans | 3.12 | Membrane disruption | [4] |

| 7-Nitrobenzofurazan | 4-Chloro (NBD-Cl) | Enzyme Probe | N/A | Fluorogenic Labeling | [5] |

(Note: NBD-Cl is included for comparison; it is a benzoxadiazole often grouped with benzofurans in broad literature but distinct in structure).

References

-

In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives. Tuberculosis Research and Treatment, 2014. Link

-

Anticancer activity mechanism of novelly synthesized benzofuran ring-linked 3-nitrophenyl chalcone derivative. Journal of Molecular Structure, 2024. Link

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link

-

Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. Journal of the Institute of Science and Technology, 2019.[3] Link

-

Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 2023. Link

Sources

The Renaissance of 5-Nitrobenzofurans: From Dye Intermediates to Antitubercular Agents

The following technical guide details the discovery, chemistry, and therapeutic evolution of 5-nitrobenzofuran compounds.

Part 1: Executive Summary & Historical Context[1]

The 5-nitrobenzofuran scaffold represents a critical evolution in the pharmacophore design of nitro-aromatic antimicrobials. Historically overshadowed by their monocyclic cousins, the nitrofurans (e.g., nitrofurantoin, furazolidone), 5-nitrobenzofurans have re-emerged in modern drug discovery. Their resurgence is driven by the urgent need for novel antitubercular agents that target Mycobacterium tuberculosis through non-traditional pathways, such as the inhibition of salicylate synthase (MbtI).[1]

The Evolutionary Timeline

-

1940s (The Nitrofuran Era): The discovery of the antimicrobial properties of the furan ring led to the "Golden Age" of antibiotics. Nitrofurans were widely deployed but suffered from rapid metabolic clearance and narrow spectra.

-

1960s-1980s (The Benzofuran Expansion): Medicinal chemists fused the furan ring with a benzene moiety. This modification increased lipophilicity (

) and metabolic stability, allowing for better tissue penetration. The 5-nitro position was identified as the "warhead" essential for bioreductive activation. -

2010s-Present (The MbtI Pivot): High-throughput screening identified 5-nitrobenzofuran derivatives as potent inhibitors of MbtI, an enzyme essential for iron acquisition in tuberculosis, marking a shift from non-specific DNA damaging agents to targeted enzyme inhibitors.

Part 2: Mechanism of Action (The Bioreductive Trigger)

The "Trojan Horse" Mechanism

5-Nitrobenzofurans function primarily as bioreductive prodrugs . They are relatively inert until they enter the bacterial cell or a hypoxic tumor environment.

-

Entry: The lipophilic benzofuran core facilitates passive diffusion across the bacterial cell wall.

-

Activation: Bacterial nitroreductases (NTRs) recognize the nitro group.[2]

-

Type I NTRs (Oxygen-insensitive): Perform a 2-electron reduction to the nitroso intermediate.

-

Type II NTRs (Oxygen-sensitive): Perform a 1-electron reduction to a nitro-anion radical.

-

-

Lethality: The resulting hydroxylamine and nitroso intermediates are highly electrophilic. They covalently bind to bacterial DNA (guanine residues) and proteins, causing replication arrest and cell death.

Visualization: Bioreduction Pathway

The following diagram illustrates the stepwise reduction and activation of the 5-nitrobenzofuran prodrug.

Figure 1: The metabolic activation pathway of 5-nitrobenzofurans by bacterial nitroreductases (NTR).

Part 3: Chemical Synthesis & Manufacturing[4]

The synthesis of the 5-nitrobenzofuran core typically follows the Rap-Stoermer condensation or direct nitration routes. The Rap-Stoermer method is preferred for drug development as it allows for the introduction of diverse functional groups at the 2-position during ring closure.

Experimental Protocol: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

This protocol yields a versatile intermediate used in the synthesis of various antitubercular and anticancer candidates.

Reagents:

-

2-Hydroxy-5-nitrobenzaldehyde (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium carbonate (

, anhydrous, 2.5 eq) -

DMF (Dimethylformamide, solvent)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-nitrobenzaldehyde (16.7 g, 100 mmol) in dry DMF (100 mL).

-

Base Addition: Add anhydrous

(34.5 g, 250 mmol) to the solution. The mixture will turn bright yellow/orange due to phenoxide formation. -

Alkylation/Cyclization: Dropwise add ethyl bromoacetate (13.3 mL, 120 mmol) over 15 minutes.

-

Reflux: Heat the reaction mixture to 100°C for 4 hours. Monitor progress via TLC (30% EtOAc/Hexanes). The aldehyde spot (

) should disappear, replaced by the highly fluorescent benzofuran product ( -

Workup: Pour the hot reaction mixture into crushed ice (500 g) with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Purification: Filter the precipitate, wash with cold water (

mL), and recrystallize from ethanol. -

Yield: Expected yield is 75-85% (approx. 18-20 g). Melting point: 172-174°C.

Visualization: Synthesis Workflow

Figure 2: Industrial workflow for the synthesis of the 5-nitrobenzofuran scaffold.

Part 4: Therapeutic Applications & SAR[2]

Structure-Activity Relationship (SAR)

The biological activity of 5-nitrobenzofurans is tightly controlled by substituents at the C-2 position.

| Position | Substituent | Effect on Activity | Application |

| C-5 | Nitro (-NO2) | Essential. Required for bioreductive activation. Removal abolishes activity. | All |

| C-2 | Carboxylic Acid | Moderate activity; poor cell permeability. | Intermediate |

| C-2 | Hydrazide / Amide | High potency; mimics peptide bonds. | Antitubercular |

| C-2 | Lipophilic Side Chain | Increases membrane permeability; targets MbtI enzyme. | TB (MbtI Inhibitors) |

| C-3 | Methyl / Halogen | Steric bulk can reduce mutagenicity but may lower potency. | Safety Optimization |

Case Study: MbtI Inhibitors for Tuberculosis

Recent research has pivoted from using 5-nitrobenzofurans solely as DNA-damaging agents to using them as targeted inhibitors of MbtI (Salicylate Synthase) . MbtI is crucial for the biosynthesis of mycobactins (siderophores), which M. tuberculosis uses to scavenge iron from the host.[3]

-

Mechanism: The benzofuran core mimics the transition state of the chorismate-to-salicylate conversion.

-

Advantage: Unlike standard antibiotics, these "anti-virulence" drugs starve the bacteria of iron rather than killing them directly, potentially reducing selective pressure for resistance.

Part 5: Safety & Toxicology (The Mutagenicity Challenge)

A critical hurdle in the development of 5-nitrobenzofurans is their genotoxicity.

-

The Ames Test: Like many nitro-aromatics, these compounds often test positive in the Ames test (Salmonella typhimurium strains TA98/TA100), indicating mutagenic potential.

-

Mitigation Strategies:

-

Fused Rings: Increasing the size of the heteroaromatic system can alter the redox potential, making the nitro group less accessible to mammalian reductases while retaining bacterial specificity.

-

Steric Hindrance: Adding bulky groups at the C-4 or C-6 positions can twist the nitro group out of planarity, reducing its reduction potential (

) and lowering mutagenicity.

-

Part 6: References

-

Synthesis and Antibacterial Activity of 5-Nitrobenzofuran Derivatives Source: Journal of Medicinal Chemistry URL:[Link]

-

MbtI Inhibitors for Next-Generation Tuberculosis Therapy Source: National Institutes of Health (PMC) URL:[Link]

-

Nitrofurans: Revival of an "Old" Drug Class Source: PLOS Pathogens / NIH URL:[Link]

-

5-Nitrobenzofuran-2-carboxylic acid (Compound Summary) Source: PubChem URL:[4][Link]

-

Ames Test and Mutagenicity of Nitro Compounds Source: Mutation Research / NIH URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Butyl-5-nitrobenzofuran | C12H13NO3 | CID 9837358 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-nitrobenzofuran-2-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, making it a focal point in medicinal chemistry. Among its numerous derivatives, Methyl 5-nitrobenzofuran-2-carboxylate serves as a crucial starting material and a pharmacologically significant entity in its own right. This technical guide provides a comprehensive overview of Methyl 5-nitrobenzofuran-2-carboxylate and its analogs, covering their synthesis, chemical properties, and burgeoning therapeutic potential. We delve into the structure-activity relationships that govern their biological effects, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore this promising class of compounds further.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a structural cornerstone found in numerous natural products and synthetic molecules with profound biological activities.[1] Its derivatives have demonstrated a remarkable array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities.[2][3] The versatility of the benzofuran ring system allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological targets.

The introduction of a nitro group at the 5-position and a methyl carboxylate at the 2-position of the benzofuran core yields Methyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in the synthesis of more complex, pharmacologically active molecules.[4] This guide will explore the chemistry and biology of this pivotal compound and its structurally related analogs.

Synthesis and Characterization

The synthesis of Methyl 5-nitrobenzofuran-2-carboxylate and its analogs often involves multi-step reaction sequences. A general understanding of these synthetic routes is crucial for the design and development of novel derivatives.

General Synthesis of the Benzofuran Core

A common strategy for constructing the benzofuran ring system is the Perkin rearrangement or related cyclization reactions. While specific details for the direct synthesis of Methyl 5-nitrobenzofuran-2-carboxylate are not extensively documented in the provided search results, analogous syntheses of substituted benzofurans provide a foundational understanding. For instance, the synthesis of various benzofuran derivatives has been achieved through reactions involving substituted phenols and α-halo ketones or esters, followed by cyclization.

Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate Analogs

The synthesis of analogs often starts from a pre-formed benzofuran core, which is then functionalized. For example, a variety of benzofuran-2-carboxamide derivatives have been synthesized by coupling the corresponding carboxylic acid with different amines.[2][5]

Workflow for Analog Synthesis:

Caption: General workflow for the synthesis of benzofuran-2-carboxamide analogs.

Characterization Techniques

The structural elucidation and purity assessment of synthesized compounds are paramount. Standard analytical techniques employed for the characterization of Methyl 5-nitrobenzofuran-2-carboxylate and its analogs include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the chemical environment of individual atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

-

Melting Point Analysis: Assesses the purity of the synthesized compound.

Biological Activities and Therapeutic Potential

Derivatives of the 5-nitrobenzofuran scaffold have exhibited a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Benzofuran derivatives have emerged as promising anticancer agents, acting through various mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of key enzymes involved in cancer progression.[2][6]

-

Mechanism of Action: Some benzofuran-based carboxylic acid derivatives have been shown to be potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in cancer cell proliferation and survival.[7][8] Other analogs have demonstrated the ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[6] Certain derivatives also show potential in overcoming multidrug resistance in cancer cells.

-

Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity.[9] The introduction of bulky aromatic or heterocyclic moieties at this position often enhances anticancer potency.[9] Furthermore, the nature and position of substituents on the fused benzene ring can significantly influence the activity and selectivity of these compounds.[9] For instance, the presence of a N-phenethyl carboxamide has been shown to significantly enhance antiproliferative activity.[9]

Illustrative Signaling Pathway:

Caption: Potential anticancer mechanisms of benzofuran analogs.

Antimicrobial Activity

The 5-nitrofuran moiety is a well-established pharmacophore in antimicrobial agents.[10] The antimicrobial activity of these compounds is believed to arise from the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive cytotoxic species that damage cellular macromolecules, including DNA.[11]

-

Spectrum of Activity: 5-nitrobenzofuran derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[12] Some analogs have also demonstrated antifungal properties.

-

SAR Insights: The nature of the substituent at the 2-position of the benzofuran ring plays a significant role in modulating the antimicrobial potency and spectrum. For example, the introduction of certain heterocyclic rings can enhance activity.

Table 1: Representative Biological Activities of Benzofuran Analogs

| Compound Class | Target/Activity | Potency (IC₅₀/MIC) | Reference |

| Benzofuran-2-carboxamides | Anticancer (MCF-7) | 7 µM | [2] |

| Benzofuran-based carboxylic acids | Carbonic Anhydrase IX Inhibition | Kᵢ = 0.56 µM | [7] |

| 5-Nitrofuryl-1,3,4-thiadiazole | Antibacterial (S. epidermidis, B. subtilis) | < 0.5 µg/ml | [12] |

| Aza-benzofurans | Anti-inflammatory (NO inhibition) | IC₅₀ = 16.5 µM | [3] |

Experimental Protocols

To facilitate further research in this area, detailed, self-validating experimental protocols are provided below.

General Protocol for the Synthesis of Benzofuran-2-carboxamide Analogs

This protocol is a generalized procedure based on common synthetic methodologies for amide bond formation.

Materials:

-

Substituted benzofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

-

Acid Chloride Formation:

-

To a solution of the benzofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Rationale: Conversion of the carboxylic acid to the more reactive acid chloride is necessary for efficient coupling with the amine.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Rationale: The aqueous washes remove unreacted starting materials, salts, and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

-

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium from the DMSO stock.

-

Rationale: A range of concentrations is necessary to determine the dose-dependent effect of the compound. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37 °C.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Conclusion and Future Directions

Methyl 5-nitrobenzofuran-2-carboxylate and its analogs represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of the benzofuran scaffold allows for the generation of diverse chemical libraries for biological screening. Future research should focus on:

-

Optimization of Lead Compounds: Further derivatization of potent hits to improve their efficacy, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Evaluation: Testing of promising candidates in preclinical animal models to assess their in vivo efficacy and safety.

The continued exploration of this chemical space is likely to yield novel therapeutic agents for a range of human diseases.

References

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

- The Role of Nitrobenzofuran Derivatives in Modern Pharmaceutical Manufacturing: A Focus on Ethyl 5-Nitrobenzofuran-2-Carboxyl

- Methyl 5-(2-Fluoro-4-nitrophenyl)

- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article.

- Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed.

- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

- Antibacterial Activities of 5-Nitro-2-uryl and 5-Nitro-2-Imidazolyl Derivatives of 1,3,4-Thiadiazole.

- The preparation method of 5-nitroindole-2-carboxylic acid.

- Synthesis and antimicrobial activity of novel benzo[b]furan deriv

- Process for preparing benzofuran-2-carboxamide derivatives.

- Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis Online.

- ETHYL 5-NITROBENZOFURAN-2-CARBOXYL

- methyl 2-nitro-1-benzofuran-5-carboxyl

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.

- Anticancer therapeutic potential of benzofuran scaffolds. PMC.

- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. NIH.

- Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.

- Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. American Chemical Society.

- Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)

- Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity rel

- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

- Synthesis and Spectroscopic Characteriz

- 5-Nitrobenzofuran-2-carboxylic acid. PubChem.

- The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.

Sources

- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Whitepaper: Toxicological Characterization of Nitro-Substituted Benzofurans

Executive Summary

Nitro-substituted benzofurans represent a pharmacologically potent but toxicologically complex class of compounds. While they exhibit promising antimicrobial—specifically antitubercular—activity by exploiting bacterial nitroreductase pathways, their development is frequently attritioned due to significant genotoxicity and mutagenicity in mammalian systems.

This guide provides a technical deep-dive into the toxicology of this scaffold. It moves beyond basic LD50 values to explore the mechanism of action (MoA) driving their toxicity: the metabolic reduction of the nitro group to reactive hydroxylamines. We present a validated framework for assessing these risks, distinguishing between bacterial-specific activation and host-mediated toxicity.

Structural Basis of Toxicity (SAR)

The toxicological profile of nitro-benzofurans is governed by the position of the nitro group and the electronic nature of the benzofuran ring system. The nitro group serves as a "biophore"—a structural unit responsible for specific biological activities, in this case, both therapeutic efficacy and genotoxicity.[1]

Table 1: Structure-Activity Relationship (SAR) of Nitro-Benzofurans

| Structural Feature | Toxicological Impact | Mechanism |

| C-2 Nitro Group | High Genotoxicity | The C-2 position is highly susceptible to enzymatic reduction. The resulting radical anions are stabilized by the furan ring, facilitating DNA interaction. |

| C-5/C-7 Substitution | Modulated Potency | Electron-donating groups (e.g., -OCH3) at C-7 can enhance genotoxicity by stabilizing the reactive intermediate. |

| Lipophilicity (LogP) | Bioavailability/Toxicity | Higher LogP correlates with increased membrane permeability and accumulation in adipose/hepatic tissue, often increasing mutagenic potency in S. typhimurium. |

| Fused Rings | Increased Risk | Extension to naphthofurans (e.g., R7000) significantly increases mutagenic potency compared to simple benzofurans due to extended planar surface area for DNA intercalation. |

Mechanistic Toxicology: The Nitroreduction Pathway

The core toxicological event for nitro-benzofurans is metabolic activation . The parent compound is often a pro-drug/pro-toxin. Toxicity arises not from the nitro group itself, but from its reduction products.

The Dual-Pathway Mechanism

-

Type I Nitroreductases (Bacterial): Oxygen-insensitive enzymes (e.g., NfsA, NfsB in E. coli) perform a 2-electron reduction. This is the basis of their antibiotic activity but also their high mutagenicity in Ames tester strains.

-

Type II Nitroreductases (Mammalian): Oxygen-sensitive enzymes (e.g., Xanthine Oxidase, NADPH-CYP450 reductase) perform a 1-electron reduction to a nitro-anion radical. In the presence of oxygen, this radical enters a "futile cycle," regenerating the parent compound and producing Superoxide Anion (

), leading to oxidative stress and hepatotoxicity.

Diagram 1: Metabolic Activation & Toxicity Pathways

Caption: Metabolic fate of nitro-benzofurans. The Type II futile cycle causes oxidative stress, while the hydroxylamine intermediate drives genotoxicity.

Genotoxicity Assessment Strategies

Standard genotoxicity batteries often yield false positives for nitro compounds due to the high activity of bacterial nitroreductases in Salmonella tester strains. A specialized protocol is required to distinguish between bacterial-specific mutagenicity and true mammalian risk.

The Ames Test for Nitro-Compounds

Critical Deviation: Standard strains (TA98, TA100) overexpress nitroreductases. You must use paired strains to validate the mechanism.

-

TA98: Detects frameshift mutations; high nitroreductase activity.

-

TA98NR (Nitroreductase Deficient): Deficient in the classical nitroreductase (NfsB).

-

TA98/1,8-DNP6: Deficient in O-acetyltransferase (required for activation of some hydroxylamines).

Interpretation:

-

If mutagenicity is High in TA98 but Low/Null in TA98NR

Toxicity is driven by bacterial nitroreduction (Potential for therapeutic window if mammalian reduction is low). -

If mutagenicity is High in both

Direct acting mutagen or alternative activation pathway (High Risk).

Experimental Protocols

Protocol A: Differential Ames Testing for Nitro-Benzofurans

Objective: To determine the dependency of mutagenicity on nitroreduction.

-

Preparation:

-

Dissolve test compound in DMSO. Ensure concentration range covers 0.1 µ g/plate to 100 µ g/plate .

-

Prepare rat liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone) for metabolic activation check.

-

-

Strain Culture:

-

Grow S. typhimurium TA98 and TA98NR overnight in Oxoid Nutrient Broth No. 2.

-

-

Plate Incorporation Method:

-

Tube A: 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL phosphate buffer (PBS).

-

Tube B: 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL S9 mix (4% or 10%).

-

Add 2.0 mL molten top agar (with traces of histidine/biotin).

-

Pour onto minimal glucose agar plates.

-

-

Incubation:

-

Incubate at 37°C for 48 hours.

-

-

Data Analysis:

-

Count revertant colonies.

-

Calculate the Mutagenic Potency (revertants/nmol).

-

Ratio Calculation: Calculate

. -

Result: An

indicates strong dependence on bacterial nitroreductase.

-

Protocol B: In Vitro Micronucleus Assay (Mammalian Confirmation)

Objective: To assess clastogenicity in a mammalian system, bypassing bacterial enzymes.

-

Cell Line: CHO-K1 or V79 cells.

-

Treatment:

-

Treat cells for 3 hours (+S9) and 24 hours (-S9).

-

Include a concurrent positive control (e.g., 4-Nitroquinoline-1-oxide).

-

-

Harvest & Staining:

-

Add Cytochalasin B (Cyt-B) to block cytokinesis.

-

Harvest cells, prepare slides, and stain with Acridine Orange or Giemsa.

-

-

Scoring:

-

Score 2,000 binucleated cells (BNCs) per concentration.

-

Record frequency of micronuclei (MN).

-

Note: Nitro-benzofurans often induce oxidative stress; co-treatment with antioxidants (e.g., NAC) can help distinguish DNA adduct mechanism from oxidative damage.

-

Diagram 2: Toxicology Screening Workflow

Caption: Step-wise screening workflow to filter genotoxic candidates early.

Conclusion and Mitigation

Nitro-substituted benzofurans are high-risk, high-reward scaffolds. The toxicity is intrinsic to the nitro group's metabolic activation. However, this does not preclude their utility.

Mitigation Strategies:

-

Steric Hindrance: Substitution ortho to the nitro group can sterically hinder nitroreductases, reducing activation rates.

-

Electronic Tuning: Altering the redox potential of the nitro group (e.g., via electron-withdrawing groups on the phenyl ring) can make the reduction thermodynamically unfavorable for mammalian enzymes while retaining bacterial potency.

-

Prodrug Approaches: Designing "masked" nitro groups that are only cleaved inside the target pathogen.

Researchers must rigorously differentiate between bacterial mutagenicity (often a proxy for efficacy in this class) and mammalian genotoxicity using the protocols outlined above.

References

-

Hofnung, M., et al. (2002).[2] "Genotoxicity of 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000): a case study with some considerations on nitrofurantoin and nifuroxazide." Research in Microbiology. Link

-

National Toxicology Program (NTP). (1989).[3][4][5] "Toxicology and Carcinogenesis Studies of Benzofuran." Technical Report Series No. 370. Link

-

Parry, J.M., et al. (2021). "Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli."[6] Antimicrobial Agents and Chemotherapy.[7] Link

-

Patterson, S., et al. (2016). "Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania." PLOS Pathogens. Link

-

Vogt, R.A., & Crespo-Hernández, C. (2009). "Structure–Activity Relationships in Nitro-Aromatic Compounds." Strategies for Organic Drug Synthesis and Design. Link

-

Chung, K.T., et al. (2011). "Effects of the nitro-group on the mutagenicity and toxicity of some benzamines."[8] Environmental and Molecular Mutagenesis. Link

Sources

- 1. The structural basis of the genotoxicity of nitroarenofurans and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. REFERENCES - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 5-nitrobenzofuran-2-carboxylate

Introduction: The Critical Role of Stability in Drug Development

Methyl 5-nitrobenzofuran-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Derivatives of benzofuran-2-carboxylic acid are known to exhibit various pharmacological activities.[1][2] The nitro group, in particular, is a common functionality in pharmacologically active molecules. As with any chemical entity intended for use in research and development, particularly in the pharmaceutical industry, a thorough understanding of its stability profile is paramount. The stability of a drug substance or intermediate directly impacts its quality, safety, and efficacy.[3] This guide provides an in-depth analysis of the factors influencing the stability of Methyl 5-nitrobenzofuran-2-carboxylate and outlines best practices for its storage and handling to ensure its integrity over time.

The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] This information is crucial for establishing a re-test period for the drug substance and recommending appropriate storage conditions.[4]

Chemical Profile of Methyl 5-nitrobenzofuran-2-carboxylate

A foundational understanding of the molecule's structure is essential to predicting its stability.

| Property | Value | Source |

| CAS Number | 104862-11-5 | [5] |

| Molecular Formula | C₁₀H₇NO₅ | [5] |

| Molecular Weight | 221.17 g/mol | [5] |

| Structure | A benzofuran ring system with a methyl ester at the 2-position and a nitro group at the 5-position. | Inferred |

The presence of the ester and nitro functional groups are key determinants of its chemical reactivity and potential degradation pathways. The aromatic benzofuran ring itself is relatively stable, but the substituents are susceptible to various reactions.

Factors Influencing the Stability of Methyl 5-nitrobenzofuran-2-carboxylate

Several environmental factors can compromise the chemical integrity of Methyl 5-nitrobenzofuran-2-carboxylate. A systematic evaluation of these factors is achieved through forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing.[6][7]

Temperature

Recommendation: Store Methyl 5-nitrobenzofuran-2-carboxylate in a cool environment. Refrigeration (2-8°C) is advisable for long-term storage to minimize the risk of thermal decomposition.

Humidity

The presence of moisture can facilitate hydrolytic reactions. The methyl ester group in Methyl 5-nitrobenzofuran-2-carboxylate is susceptible to hydrolysis, which would yield 5-nitrobenzofuran-2-carboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.

Recommendation: The compound should be stored in a dry, well-sealed container to protect it from atmospheric moisture.[1][2][11] The use of a desiccator for storage is a good laboratory practice.

Light

Many aromatic compounds, particularly those with nitro groups, are photosensitive. Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of degradation products.

Recommendation: Protect Methyl 5-nitrobenzofuran-2-carboxylate from light by storing it in an amber or opaque container.

pH (Hydrolytic Stability)

As mentioned, the ester linkage is prone to hydrolysis. The rate of this hydrolysis is highly dependent on the pH of the environment.

-

Acidic Conditions: Acid-catalyzed hydrolysis of the ester can occur.

-

Basic Conditions: Base-catalyzed hydrolysis (saponification) of the ester is typically faster than acid-catalyzed hydrolysis.

Recommendation: Avoid exposure to strong acids and bases. If the compound is to be used in solution, the pH of the solvent system should be carefully controlled and ideally be close to neutral.

Oxidation

While the nitro group itself is an oxidizing agent, the benzofuran ring can be susceptible to oxidation under certain conditions, potentially leading to ring-opening or the formation of phenolic impurities.

Recommendation: Store the compound in a well-sealed container to minimize contact with atmospheric oxygen. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) may be considered.

Proposed Degradation Pathway

Based on the functional groups present in Methyl 5-nitrobenzofuran-2-carboxylate, a potential degradation pathway can be proposed. The primary point of susceptibility is the ester group, which can undergo hydrolysis.

Caption: Workflow for a forced degradation study of Methyl 5-nitrobenzofuran-2-carboxylate.

Step-by-Step Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 5-nitrobenzofuran-2-carboxylate in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature.

-

Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C.

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. For the acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples by a suitable stability-indicating HPLC method.

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage degradation and identify the retention times of any degradation products. If using a mass spectrometer, determine the mass-to-charge ratio of the degradation products to aid in their identification.

Conclusion

A comprehensive understanding of the stability of Methyl 5-nitrobenzofuran-2-carboxylate is crucial for its effective use in research and development. Based on its chemical structure, the compound is susceptible to degradation by hydrolysis, heat, and light. By adhering to the recommended storage conditions—refrigeration, protection from light, and exclusion of moisture—the integrity of the compound can be maintained. The provided forced degradation protocol serves as a robust framework for systematically evaluating its stability and developing appropriate analytical methods for its quality control.

References

- How To Store Nitrocellulose? - Chemistry For Everyone. (2025, July 11). YouTube.

- 5-Nitrofuran-2-carboxylic acid | 645-12-5. BLD Pharm.

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.

- METHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | CAS#:104862-11-5. Chemsrc.

- ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE CAS#: 69604-00-8. ChemicalBook.

- Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.

- Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.

- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.

- Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health.

- Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.

- ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | 69604-00-8. ChemicalBook.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.

- Pharmaceutical Stability Testing and Storage. SGS Belgium.

- Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace.

- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.

- Nitro Compounds, Aromatic. ResearchGate.

- Stability Testing of Pharmaceutical Products. ResearchGate.

- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

- 5-Nitrobenzofuran-2-carboxylic acid | C9H5NO5 | CID 1477128. PubChem.

- Stability Testing for Pharmaceuticals & More. Parameter Generation & Control.

- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

- SAFETY DATA SHEET. Fisher Scientific.

- Ethyl 5-nitrobenzo[b]furan-2-carboxylate. Georganics.

Sources

- 1. ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE CAS#: 69604-00-8 [m.chemicalbook.com]

- 2. ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | 69604-00-8 [chemicalbook.com]

- 3. japsonline.com [japsonline.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. METHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | CAS#:104862-11-5 | Chemsrc [chemsrc.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 10. 645-12-5|5-Nitrofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

"recrystallization techniques for Methyl 5-nitrobenzofuran-2-carboxylate"

This Application Note provides a scientifically grounded, step-by-step protocol for the recrystallization of Methyl 5-nitrobenzofuran-2-carboxylate (CAS 104862-11-5).

This guide synthesizes data from homologous benzofuran series and specific solubility profiles of nitro-substituted heteroaromatics. It is designed for researchers requiring high-purity intermediates for pharmaceutical synthesis (e.g., Vilazodone analogs).

Part 1: Compound Profile & Pre-requisites

Target Compound: Methyl 5-nitrobenzofuran-2-carboxylate

CAS: 104862-11-5

Molecular Formula:

Physicochemical Properties (Synthesized Data)

| Property | Value / Description | Source/Logic |

| Melting Point (Est.) | 152–196 °C | Homologs: Ethyl ester (152–156°C); Fluorinated methyl ester (196°C) [1, 2]. |

| Solubility (Cold) | Low in MeOH, EtOH, Water. | Planar nitro-aromatic structure promotes π-stacking, reducing cold solubility. |

| Solubility (Hot) | High in Acetone, EtOAc, THF, DMF. Moderate in MeOH, EtOH. | Ester functionality allows solubility in polar organic solvents at reflux. |

| Common Impurities | 5-Nitrobenzofuran-2-carboxylic acid (Hydrolysis product), Isomers (4- or 7-nitro), Unreacted Methyl benzofuran-2-carboxylate. | Synthesis typically involves nitration or esterification steps. |

Part 2: Solvent Selection Strategy

Unlike simple substrates, nitrobenzofurans often exhibit "oiling out" behavior due to high melting points and strong intermolecular interactions. A Solvent Screening phase is critical before bulk processing.

Primary Candidate: Methanol (MeOH)[2]

-

Why: Methanol is the industry standard for methyl esters. It prevents transesterification (which could occur if Ethanol were used) and offers a steep solubility curve for nitro-aromatics.

-

Protocol: Suspend 100 mg in 1 mL MeOH. Heat to reflux.[2] If soluble, cool to RT. If crystals form, proceed.[3]

Secondary Candidate: Acetone / Ethanol (1:1)[5]

-

Why: Cited in literature for crystallizing the structurally similar Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate to yield large, prismatic crystals [3].[4]

-

Use Case: If Methanol yields microcrystals or poor recovery.

Tertiary Candidate: Ethyl Acetate / n-Heptane (Solvent/Anti-solvent)

-

Why: Ethyl Acetate dissolves the compound well; Heptane acts as a non-polar anti-solvent to force precipitation of the nitro-aromatic.

-

Use Case: If the compound is too soluble in alcohols or oils out.

Part 3: Detailed Recrystallization Protocol

Phase A: Dissolution & Hot Filtration

-

Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add Methanol (approx. 10–15 mL per gram of solid). Note: If using Acetone/EtOH, premix 1:1 v/v before addition.

-

Reflux: Heat the mixture to a gentle reflux (65°C for MeOH).

-

Saturation: If the solid does not dissolve completely after 10 minutes of reflux, add solvent in small aliquots (1-2 mL) until a clear solution is obtained.

-

Critical: Do not add more than 20% excess solvent.

-

-

Hot Filtration (Optional but Recommended): If insoluble dark specs (carbon, inorganic salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

Phase B: Crystallization & Seeding[4]

-

Slow Cooling: Remove the heat source. Allow the flask to cool to room temperature (20–25°C) slowly on a cork ring or oil bath. Do not use an ice bath yet.

-

Seeding: When the solution reaches ~40°C, add a few seed crystals of pure Methyl 5-nitrobenzofuran-2-carboxylate if available.

-

Final Crystallization: Once at room temperature, inspect for crystal growth.

Phase C: Isolation & Drying

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold Methanol (0°C). Use 2 volumes of wash solvent relative to the cake volume.

-

Warning: Do not use room temp solvent; it will redissolve the product.

-

-

Drying: Dry under high vacuum ( < 10 mbar) at 40°C for 4-6 hours.

-

QC Check: Ensure the melting point is sharp (range < 2°C).

-

Part 4: Process Visualization (Workflow)

Figure 1: Decision tree for the recrystallization of nitrobenzofuran esters, addressing solubility and oiling issues.

Part 5: Analytical Validation

After drying, validate the success of the recrystallization using these parameters:

| Technique | Expected Result | Diagnostic Note |

| 1H-NMR (CDCl3) | Singlet at ~3.95 ppm (Methyl ester).[2] Aromatic protons: H3 (d), H4 (d), H6 (dd), H7 (d). | Absence of broad OH peak (acid impurity) or extra aromatic signals (isomers). |

| HPLC (UV 254nm) | Single peak > 99.0% Area. | Impurities often elute earlier (Acid) or later (bis-nitrated byproducts). |

| Melting Point | Sharp range (e.g., 154–156°C or 194–196°C). | A range > 3°C indicates retained solvent or isomeric impurities. |

References

-

ChemicalBook. (2025). Ethyl 5-nitrobenzofuran-2-carboxylate Properties and Melting Point. Retrieved from

-

Molinari, A. et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Crystallization and Structure Determination. Molbank, 2022(2), M1492. Retrieved from

-

Mettler Toledo. (2025). Recrystallization Guide: Solvents and Procedure. Retrieved from

-

Google Patents. (2018). Process for preparing benzofuran-2-carboxamide derivatives (US20180002305A1). Retrieved from

Sources

- 1. METHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | CAS#:104862-11-5 | Chemsrc [chemsrc.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. mt.com [mt.com]

- 4. mdpi.com [mdpi.com]

- 5. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Strategic Utilization of Methyl 5-nitrobenzofuran-2-carboxylate in Medicinal Chemistry

Executive Summary

Methyl 5-nitrobenzofuran-2-carboxylate (CAS: 13323-27-8) serves as a high-value "linchpin" intermediate in medicinal chemistry. Its structural utility lies in its orthogonal reactivity : the C5-nitro group serves as a masked aniline for upper-sector functionalization, while the C2-ester provides a handle for lower-sector pharmacophore attachment.

This guide details the protocols for unlocking this scaffold, focusing on chemo-selective reduction, library generation, and its application in the synthesis of bioactive agents like Vilazodone .

The Benzofuran "Hub": Divergent Synthesis Strategy

In drug discovery, efficiency is defined by the ability to generate diverse libraries from a single core. This compound offers two distinct vectors for diversification:

-

Vector A (C5 Position): Reduction of

to -

Vector B (C2 Position): Hydrolysis and amidation of the ester allows for tuning of lipophilicity and metabolic stability.

Visualizing the Workflow

The following diagram illustrates the logical flow from the parent compound to diverse chemical space.

Figure 1: Divergent synthesis pathways originating from Methyl 5-nitrobenzofuran-2-carboxylate.

Application Note: Chemo-selective Reduction (Vector A)

The reduction of the nitro group is the critical first step for C5 functionalization. While many methods exist, catalytic hydrogenation over Palladium on Carbon (Pd/C) is the industry standard for this scaffold due to cleanliness and yield.

Protocol 1: Catalytic Hydrogenation to 5-Amino Derivative

Objective: Convert Methyl 5-nitrobenzofuran-2-carboxylate to Methyl 5-aminobenzofuran-2-carboxylate without reducing the furan ring or hydrolyzing the ester.

Reagents:

-

Methyl 5-nitrobenzofuran-2-carboxylate (1.0 equiv)

-

10% Pd/C (0.1 equiv by weight)

-

Methanol (MeOH) / Dimethoxyethane (DME) (3:1 ratio)

-

Hydrogen gas (balloon pressure)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve the nitro compound in the MeOH/DME mixture. DME is added to improve solubility of the planar benzofuran system.

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon or Nitrogen). Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the flask with Hydrogen gas (vacuum/fill cycle x3) and attach a Hydrogen balloon.

-

Reaction: Stir vigorously at Room Temperature for 3.5 – 4.0 hours.

-

Self-Validating Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (UV active, often yellow) should disappear, replaced by a lower Rf, ninhydrin-positive (amine) spot.

-

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting amine is typically unstable to long-term storage and should be used immediately or stored under Nitrogen at -20°C.

Troubleshooting:

-

Incomplete Reaction: If the reaction stalls, refresh the H2 balloon and ensure vigorous stirring to maximize gas-liquid transfer.

-

Over-reduction: Benzofuran ring reduction (to dihydrobenzofuran) is rare at room temperature but can occur at high pressure (>50 psi) or prolonged reaction times (>24h).

Application Note: Scaffold Decoration (Library Generation)

Once the amine is generated, it serves as a nucleophile for rapid library expansion.

Protocol 2: Urea Synthesis (Isocyanate Coupling)

Ureas are privileged pharmacophores in kinase inhibitors.

Reagents:

-

Methyl 5-aminobenzofuran-2-carboxylate (1.0 equiv)

-

R-Isocyanate (1.1 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Triethylamine (TEA) (0.5 equiv - optional, only if amine salt is used)

Procedure:

-

Dissolve the amine in anhydrous DCM at 0°C.

-

Add the isocyanate dropwise.[1]

-

Allow to warm to room temperature and stir for 2–4 hours.

-

Validation: The product often precipitates from DCM. If not, add Hexane to induce precipitation. Filtration usually yields >90% pure urea.

Case Study: Synthesis of Vilazodone Precursor

Vilazodone (Viibryd) is a dual-acting SSRI and 5-HT1A partial agonist.[1] The benzofuran core is a structural anchor of this drug.

Mechanism of Synthesis: The 5-amino intermediate (generated in Protocol 1) is cyclized to form the piperazine ring, a key feature of Vilazodone.

Reaction Table: Piperazine Ring Formation

| Parameter | Condition |

| Substrate | Ethyl/Methyl 5-aminobenzofuran-2-carboxylate |

| Reagent | Bis(2-chloroethyl)amine hydrochloride |

| Solvent | Chlorobenzene or Xylene |

| Base | K2CO3 (anhydrous) |

| Temperature | Reflux (130°C+) |

| Time | 12–24 Hours |

| Yield | 60–75% |

Critical Insight: This reaction constructs the "tail" of the drug. The ester at C2 is later converted to an amide (via the acid) to complete the Vilazodone scaffold.

References

-

Synthesis of Vilazodone: Patent CN103159749A. "Synthesis method for antidepressant drug vilazodone." Link

-

Reduction Protocols: ResearchGate. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Link

-

Biological Activity: MDPI. "Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate."[2] Link[2]

-

Reaction of Amines: Master Organic Chemistry. "Reductive Amination and Amine Synthesis." Link

-

General Benzofuran Bioactivity: RSC Publishing. "Natural source, bioactivity and synthesis of benzofuran derivatives."[3][4] Link

Sources

Application Note: Chemo-selective Reduction Strategies for Methyl 5-nitrobenzofuran-2-carboxylate

Executive Summary & Strategic Context

The reduction of Methyl 5-nitrobenzofuran-2-carboxylate (Compound 1 ) to its corresponding amine, Methyl 5-aminobenzofuran-2-carboxylate (Compound 2 ), is a pivotal step in the synthesis of pharmacologically active benzofuran derivatives. This scaffold is frequently encountered in the development of antimicrobial, anti-inflammatory, and anti-arrhythmic agents (e.g., Dronedarone analogs).

The Challenge: The primary synthetic challenge is chemo-selectivity . The reduction protocol must selectively target the nitro (

-

The Methyl Ester (C2 position): Susceptible to hydrolysis under strong acidic/basic conditions or transesterification in alcoholic solvents.

-

The Furan Ring: Susceptible to hydrogenation (saturation of the C2-C3 double bond) under vigorous catalytic hydrogenation conditions.

This guide details three validated protocols, ranked by selectivity and operational robustness.

Chemical Pathway & Logic

The transformation involves the six-electron reduction of the nitro group. The choice of reductant dictates the mechanism and side-reaction profile.

Figure 1: Reaction pathway highlighting the target transformation and potential chemo-selectivity pitfalls.

Protocol A: Iron-Ammonium Chloride (The "Gold Standard")

Recommended for: Scale-up (>10g), high selectivity requirements, and laboratories lacking high-pressure hydrogenation equipment. Mechanism: Single Electron Transfer (SET) mechanism on the iron surface. Ammonium chloride acts as a mild electrolyte and proton source, buffering the pH to ~5-6, which prevents ester hydrolysis.

Materials

-

Substrate: Methyl 5-nitrobenzofuran-2-carboxylate (1.0 equiv)

-

Reductant: Iron powder (Fe), <10 micron or 325 mesh (5.0 equiv)

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (4:1 ratio) or Methanol/Water (3:1 ratio)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the substrate (1.0 eq) in Ethanol/Water (4:1 v/v). Note: The substrate may not fully dissolve initially.

-

Activation: Add Ammonium Chloride (5.0 eq) and Iron powder (5.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (

for EtOH) with vigorous stirring.-

Observation: The grey iron powder will darken/rust. The yellow supernatant (nitro compound) will gradually fade to colorless or pale fluorescent blue (amine).

-

-

Monitoring (Self-Validation): Check TLC after 60 minutes.

-

TLC System: 30% Ethyl Acetate in Hexanes.

-

Visualization: Nitro starting material (SM) is UV active and often yellow. The Amine product is UV active and will stain purple/brown with Ninhydrin.

-

-

Workup (Critical Step):

-

Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Caution: Dry iron waste can be pyrophoric; keep the filter cake wet.

-

Wash the Celite pad with hot Ethanol (2x reaction volume).

-

-

Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).[2]

-

Purification: Wash combined organics with Brine, dry over

, and concentrate.

Why this works: The near-neutral pH ensures the methyl ester remains intact. The mild reducing potential of Fe(0) is insufficient to reduce the benzofuran double bond.

Protocol B: Catalytic Hydrogenation (High Throughput)

Recommended for: Small scale (<1g), clean reactions requiring minimal workup, and automated synthesis. Risk: High pressure or prolonged reaction times may reduce the furan ring.

Materials

-

Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate).

-

Hydrogen Source:

balloon (1 atm). -

Solvent: Methanol or Ethyl Acetate.

Step-by-Step Methodology

-

Safety Check: Purge the reaction vessel with Nitrogen (

) to remove oxygen. Pd/C is pyrophoric in the presence of methanol and air. -

Loading: Add the substrate and Pd/C catalyst to the vessel under

flow. -

Solvent Addition: Gently add Methanol. Avoid chlorinated solvents which can poison the catalyst or cause dechlorination if halogens are present.

-

Hydrogenation: Evacuate the vessel and backfill with

(balloon pressure) three times. Stir vigorously at Room Temperature (RT). -

Monitoring: Monitor by TLC or LC-MS every 30 minutes.

-

Critical Stop: Stop the reaction immediately upon consumption of the starting material to prevent over-reduction of the furan ring.

-

-

Workup: Filter the mixture through a 0.45

PTFE syringe filter or a Celite pad to remove the catalyst. Concentrate the filtrate.

Protocol C: Stannous Chloride ( )

Recommended for: Substrates containing halogens (Cl, Br, I) on the ring, where Pd/C would cause dehalogenation. Drawback: Difficult workup due to tin emulsions.

Methodology Summary

Dissolve substrate in Ethanol or Ethyl Acetate.[3] Add

-